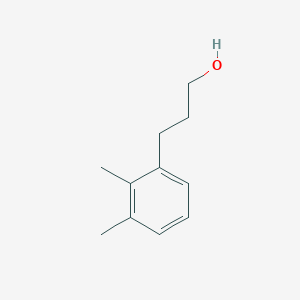![molecular formula C24H37NO2 B8725289 2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl- CAS No. 22168-73-6](/img/structure/B8725289.png)
2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl- is a complex organic compound with a unique structure that combines elements of benzopyran and pyridine
Méthodes De Préparation
The synthesis of 2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl- involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzopyran and pyridine precursors, followed by their combination under controlled conditions to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industrial applications may include its use as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2H-[1]Benzopyrano[4,3-c]pyridin-10-ol,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-2,5,5-trimethyl- stands out due to its unique structural features and potential applications. Similar compounds include other benzopyran and pyridine derivatives, which may have different functional groups and properties. The uniqueness of this compound lies in its specific combination of structural elements and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
22168-73-6 |
|---|---|
Formule moléculaire |
C24H37NO2 |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2,5,5-trimethyl-8-(3-methyloctan-2-yl)-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-ol |
InChI |
InChI=1S/C24H37NO2/c1-7-8-9-10-16(2)17(3)18-13-21(26)23-19-15-25(6)12-11-20(19)24(4,5)27-22(23)14-18/h13-14,16-17,26H,7-12,15H2,1-6H3 |
Clé InChI |
HOQSLFZFFMMYMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)C(C)C1=CC(=C2C3=C(CCN(C3)C)C(OC2=C1)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-chloro-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8725295.png)




